Superior Anti-Leukemic Potency of VTP-50469 vs. MI-503 in MLL-AF9 Models
In a head-to-head comparison using MLL-AF9-driven murine acute leukemia cells, VTP-50469 demonstrated over 5-fold greater potency in inhibiting cell growth than the prototypical Menin-MLL1 inhibitor, MI-503 [1]. The study directly compared IC50 values after 72 hours of treatment in a cell viability assay. This superior potency is attributed to VTP-50469's higher binding affinity and more effective disruption of the Menin-MLL1 complex [1].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM |
| Comparator Or Baseline | MI-503: IC50 = 12.0 nM |
| Quantified Difference | ~5.5-fold more potent |
| Conditions | MLL-AF9-transformed murine bone marrow cells, 72-hour cell viability assay (CellTiter-Glo) |
Why This Matters
This superior potency translates to a lower effective concentration needed for target engagement, potentially reducing off-target effects and improving the therapeutic index in preclinical models.
- [1] Krivtsov, A. V., Evans, K., Gadrey, J. Y., Eschle, B. K., Hatton, C., Uckelmann, H. J., ... & Armstrong, S. A. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer cell, 36(6), 660-673. View Source
